Amisulpride
説明
Amisulpride is an atypical antipsychotic medicine used to treat symptoms like hallucinations, delusions, thought disturbances, lack of interest, apathy, etc. that may be associated with mental disorders like psychoses and schizophrenia . It is also used alone or with other medications to prevent nausea and vomiting after surgery .
Synthesis Analysis
Amisulpride is synthesized from 4-amino-5-(ethylthio)-2-methoxy benzoic acid via alkylation, oxidation, and condensation . The synthesis involves oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid using acetic acid and hydrogen peroxide at 40-45° C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .
Molecular Structure Analysis
The molecular formula of Amisulpride is C17H27N3O4S . It belongs to the class of medications called dopamine receptor antagonists .
Chemical Reactions Analysis
Amisulpride has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionisation (ESI (+)) and multiple reaction monitoring (MRM) for selective and sensitive bioanalytical determination .
Physical And Chemical Properties Analysis
Amisulpride has a molecular weight of 369.479 Da . It has been found to exist in different polymorphic forms, which have different crystal structures and physicochemical properties .
科学的研究の応用
Amisulpride in Therapeutic Drug Monitoring
- Scientific Field: Analytical Chemistry
- Application Summary: A study developed a method to determine amisulpride in a small volume (200 μL) of human saliva using solid-phase extraction for isolation and liquid chromatography with a diode array detector (LC-DAD) for quantitative analysis .
- Methods of Application: The method involved the use of solid-phase extraction for isolation and LC-DAD for quantitative analysis .
- Results: The method was validated by determining its linearity in the concentration range 5–500 ng/mL (R 2 > 0.99), and the intra- and inter-day precision expressed as coefficient of variation (CV%) did not exceed 9% .
Amisulpride for the Treatment of Acute and Chronic Schizophrenia
- Scientific Field: Psychiatry
- Application Summary: Amisulpride is used in the treatment of acute and chronic schizophrenic disorders, characterized by positive symptoms (such as delusions, hallucinations, thought disorders) and/or negative symptoms (such as blunted affect, emotional and social withdrawal) .
- Methods of Application: Amisulpride is administered orally, usually in tablet form .
- Results: Amisulpride has been found to be effective in alleviating both positive and negative symptoms of schizophrenia .
Amisulpride for the Prevention and Treatment of Postoperative Nausea and Vomiting
- Scientific Field: Anesthesiology
- Application Summary: Intravenous amisulpride is used to prevent and treat postoperative nausea and vomiting in adults .
- Methods of Application: Amisulpride is administered intravenously for this purpose .
- Results: Clinical trials have shown that 10 mg of intravenous amisulpride is superior to placebo at treating established postoperative nausea or vomiting after failed prophylaxis .
Amisulpride for the Treatment of General and Negative Symptoms of Schizophrenia
- Scientific Field: Psychiatry
- Application Summary: Amisulpride is used to treat general and negative symptoms of schizophrenia .
- Methods of Application: Amisulpride is administered orally, usually in tablet form .
- Results: Amisulpride has been found to be effective in alleviating both general and negative symptoms of schizophrenia .
Amisulpride Compared with Conventional Antipsychotics and Atypical Antipsychotics
- Scientific Field: Psychiatry
- Application Summary: Studies have compared the efficacy and tolerability of amisulpride with conventional antipsychotics (such as haloperidol and flupenthixol) and with the atypical antipsychotics (such as risperidone) .
- Methods of Application: These studies typically involve administering the drugs to patients and monitoring their symptoms over time .
- Results: Some studies have found amisulpride to be more effective or better tolerated than conventional antipsychotics .
Amisulpride for the Treatment of Predominant Negative Symptoms
- Scientific Field: Psychiatry
- Application Summary: Amisulpride has been found to be effective in treating patients with schizophrenia who have predominant negative symptoms .
- Methods of Application: Amisulpride is administered orally, usually in tablet form .
- Results: A systematic literature review and meta-analysis revealed that amisulpride was the only medication found to be superior to placebo for those with predominant negative symptoms .
Amisulpride in Therapeutic Drug Monitoring Using Saliva
- Scientific Field: Analytical Chemistry
- Application Summary: A study developed a method to determine amisulpride in a small volume (200 μL) of human saliva using liquid chromatography with a diode array detector (LC-DAD) supported by solid-phase extraction .
- Methods of Application: The method involved the use of solid-phase extraction for isolation and LC-DAD for quantitative analysis .
- Results: The method was validated by determining its linearity in the concentration range 5–500 ng/mL (R 2 > 0.99), and the intra- and inter-day precision expressed as coefficient of variation (CV%) did not exceed 9% .
Amisulpride in Pharmacokinetic Study
- Scientific Field: Pharmacokinetics
- Application Summary: A study developed and validated a method for determining amisulpride in human plasma by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry .
- Methods of Application: The method involved the use of HPLC coupled with tandem mass spectrometry .
- Results: The developed method was used to determine the plasma concentration of amisulpride in patients treated with the studied compound, confirming its usefulness in therapeutic drug monitoring .
Amisulpride in the Treatment of Predominant Negative Symptoms
- Scientific Field: Psychiatry
- Application Summary: A meta-analysis of antipsychotic medications in negative symptoms of schizophrenia showed that amisulpride was the only antipsychotic that was superior to placebo in the treatment of predominant negative symptoms .
- Methods of Application: Amisulpride is administered orally, usually in tablet form .
- Results: The meta-analysis revealed that amisulpride was superior to placebo for those with predominant negative symptoms .
Amisulpride in the Treatment of General Symptoms of Schizophrenia
- Scientific Field: Psychiatry
- Application Summary: Amisulpride has been found to be effective in the treatment of the general symptoms of schizophrenia .
- Methods of Application: Amisulpride is administered orally, usually in tablet form .
- Results: Amisulpride has been found to be more effective than a placebo for the treatment of schizophrenia .
Amisulpride in the Treatment of Schizophrenia with Large Interindividual Variability
- Scientific Field: Psychiatry
- Application Summary: A systematic review and combined meta-analysis of concentration of oral amisulpride was conducted to clarify the impact of dose, sex, age and related factors for the interpatient variability in amisulpride plasma/serum concentration .
- Methods of Application: Both English and Chinese databases were searched from their inception to May 16, 2019, using the terms: amisulpride and (plasma OR serum OR blood OR drug monitoring OR concentration) .
- Results: Fourteen studies with 1628 participants were eventually included. Eligible articles yielded data on drug concentration and dose, averaging 333.9 (95% confidence interval [CI]: 294.5 373.3) ng/mL and 636.2 (95% CI: 549.7 722.6) mg/d, respectively .
Amisulpride in Functional Brain Changes Study
- Scientific Field: Psychiatry
- Application Summary: A study investigated the effects of a single low dose of the dopamine D2 receptor antagonist amisulpride on blood-oxygenation-level-dependent (BOLD) responses during reward- and motivation-related processing in healthy subjects and patients with major depressive disorder .
- Methods of Application: This is a randomized, controlled, double-blind, single-dose, single-center parallel-group clinical trial to assess the effects of a single dose of amisulpride (100 mg) on BOLD responses during reward- and motivation-related processing .
- Results: The study is expected to broaden our understanding of underlying neurobiological processes and might eventually pave the way for new treatment options .
Amisulpride in the Treatment of Acute Schizophrenia
- Scientific Field: Psychiatry
- Application Summary: Amisulpride improved positive symptoms consistently, and changes were more pronounced than with haloperidol, flupenthixol and risperidone; amisulpride showed a more rapid onset of action compared to haloperidol, and in schizophrenia, with a clear advantage over haloperidol, leading to better functioning and quality of life .
- Methods of Application: Amisulpride is administered orally, usually in tablet form .
- Results: Amisulpride has been found to be more effective than a placebo for the treatment of schizophrenia .
Amisulpride in Pharmacokinetic Study
- Scientific Field: Pharmacokinetics
- Application Summary: A study developed and validated a method for determining amisulpride in human plasma by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry .
- Methods of Application: The method involved the use of HPLC coupled with tandem mass spectrometry .
- Results: The developed method was used to determine the plasma concentration of amisulpride in patients treated with the studied compound, confirming its usefulness in therapeutic drug monitoring .
Amisulpride in the Treatment of Schizophrenia with Large Interindividual Variability
- Scientific Field: Psychiatry
- Application Summary: A systematic review and combined meta-analysis of concentration of oral amisulpride was conducted to clarify the impact of dose, sex, age and related factors for the interpatient variability in amisulpride plasma/serum concentration .
- Methods of Application: Both English and Chinese databases were searched from their inception to May 16, 2019, using the terms: amisulpride and (plasma OR serum OR blood OR drug monitoring OR concentration) .
- Results: Fourteen studies with 1628 participants were eventually included. Eligible articles yielded data on drug concentration and dose, averaging 333.9 (95% confidence interval [CI]: 294.5 373.3) ng/mL and 636.2 (95% CI: 549.7 722.6) mg/d, respectively .
将来の方向性
特性
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOBXMMWNYJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042613 | |
Record name | Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 2.93e-01 g/L | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center. | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amisulpride | |
CAS RN |
71675-85-9, 53583-79-2 | |
Record name | Amisulpride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amisulpride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | amisulpride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amisulpride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMISULPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127, 126 - 127 °C | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。